5-Hydroxy-6-methyl-2-pyridone
Overview
Description
5-Hydroxy-6-methyl-2-pyridone: is a heterocyclic organic compound with the molecular formula C6H7NO2 . It is a derivative of 2-pyridone, characterized by the presence of a hydroxyl group at the 5th position and a methyl group at the 6th position of the pyridone ring. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-6-methyl-2-pyridone typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-cyanoacetamide with methyl ketones under basic conditions, followed by cyclization and hydrolysis. Another approach involves the reaction of 2-pyridone derivatives with suitable reagents to introduce the hydroxyl and methyl groups at the desired positions .
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of palladium-catalyzed cross-coupling reactions and microwave irradiation has been reported to produce high yields of the compound . These methods are advantageous due to their scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-6-methyl-2-pyridone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydropyridone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include substituted pyridones, dihydropyridones, and various functionalized derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Hydroxy-6-methyl-2-pyridone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Hydroxy-6-methyl-2-pyridone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell proliferation, apoptosis, and microbial inhibition.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2-pyridone: Lacks the hydroxyl group at the 5th position.
2-Hydroxy-6-methylpyridine: Similar structure but with different functional groups.
Uniqueness
5-Hydroxy-6-methyl-2-pyridone is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-hydroxy-6-methyl-1H-pyridin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-4-5(8)2-3-6(9)7-4/h2-3,8H,1H3,(H,7,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHMBGUQMBSHGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=O)N1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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